molecular formula C14H13ClN2O2 B2371843 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide CAS No. 897594-66-0

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No.: B2371843
CAS No.: 897594-66-0
M. Wt: 276.72
InChI Key: IYIKXNDPQYNNMP-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide typically involves the condensation of 3-amino-benzamide with 5-chloro-2-methoxyaniline. One efficient method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving nitration, reduction, and substitution reactions. For example, the synthesis may start with the nitration of 3-methyl-5-chlorobenzoic acid, followed by reduction to form the corresponding amine, and finally, a substitution reaction to introduce the methoxy group .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Grignard reagents and organolithium compounds are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chloro substituents, along with the amino group, make it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-10(15)8-12(13)17-14(18)9-3-2-4-11(16)7-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIKXNDPQYNNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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